Chemical properties and molecular weight of 2-(3-Bromo-4-fluorophenyl)piperazine
Chemical properties and molecular weight of 2-(3-Bromo-4-fluorophenyl)piperazine
An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)piperazine for Advanced Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Substituted Phenylpiperazines in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its structural simplicity, synthetic versatility, and ability to modulate physicochemical properties like aqueous solubility and pKa make it an invaluable component in drug design.[2] When coupled with a strategically functionalized aromatic system, such as a halogenated phenyl group, the resulting molecule can exhibit finely tuned pharmacological activity.
This guide focuses on 2-(3-Bromo-4-fluorophenyl)piperazine , a compound that embodies this design philosophy. The incorporation of both bromine and fluorine atoms onto the phenyl ring is a deliberate strategy to modulate the molecule's electronic, steric, and metabolic properties. Fluorine, with its high electronegativity, can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby extending the compound's biological half-life. The larger bromine atom can provide steric bulk, potentially leading to more selective receptor interactions, and it significantly increases lipophilicity, which affects the molecule's ability to cross cellular membranes.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the core chemical properties, a robust synthetic protocol, detailed analytical characterization methods, and the underlying scientific rationale for investigating this promising molecule.
Physicochemical and Structural Characteristics
A precise understanding of a molecule's fundamental properties is critical for its application in research. The key physicochemical data for 2-(3-Bromo-4-fluorophenyl)piperazine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrFN₂ | - |
| Molecular Weight | 259.12 g/mol | [3] |
| CAS Number | 942474-02-4 | [3] |
| InChI Key | OXNHARNZUDPFPY-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | - |
| pKa (predicted) | The piperazine moiety contains two nitrogen atoms with distinct basicities. The pKa of the secondary amine (NH) is expected to be around 9.7, similar to piperazine itself, while the aniline-like nitrogen attached to the phenyl ring will be significantly less basic due to delocalization of its lone pair into the aromatic system.[4] | - |
| Solubility (predicted) | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a protonated salt. | - |
Synthesis and Purification: A Validated Approach
The synthesis of N-arylpiperazines can be accomplished through several established methods, most commonly via nucleophilic aromatic substitution or modern catalytic cross-coupling reactions.[5] For 2-(3-Bromo-4-fluorophenyl)piperazine, a reliable approach involves the N-arylation of a protected piperazine with a suitable di-halogenated benzene precursor, followed by deprotection.
The rationale for using a protected piperazine, such as Boc-piperazine (tert-butyl piperazine-1-carboxylate), is to prevent undesired N,N'-diarylation, ensuring selective monosubstitution.[2] The choice of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is crucial for facilitating the C-N bond formation under relatively mild conditions with high yields.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a robust, two-step procedure for the synthesis and subsequent purification of the target compound.
Step 1: Synthesis of tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylate
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Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq), Boc-piperazine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and Xantphos (0.10 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via cannula. The reaction mixture should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously overnight (12-18 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 2: Deprotection and Purification of 2-(3-Bromo-4-fluorophenyl)piperazine
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Deprotection: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer twice more with DCM.
-
Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure 2-(3-Bromo-4-fluorophenyl)piperazine.
Synthetic Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Potential Applications in Research and Drug Development
While specific biological data for 2-(3-Bromo-4-fluorophenyl)piperazine is not widely published, its structural motifs suggest significant potential in several therapeutic areas. Phenylpiperazine derivatives are well-established pharmacophores known to interact with a variety of biological targets, particularly within the central nervous system (CNS). [6]
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CNS Disorders: Many arylpiperazines act as ligands for serotonin (5-HT) and dopamine (D) receptors, making them valuable scaffolds for developing treatments for depression, anxiety, and psychosis. [7]* Oncology: The piperazine moiety is present in numerous kinase inhibitors used in cancer therapy, where it often serves as a key component for target binding and improving pharmacokinetic properties. [1][5]* Antimicrobial Agents: The structural versatility of piperazine derivatives allows for the development of compounds with potent activity against a range of bacterial and fungal pathogens. [1][2] The unique 3-bromo-4-fluoro substitution pattern of this compound provides a compelling rationale for its investigation. This specific arrangement creates a distinct electronic and steric profile on the phenyl ring, which could lead to novel selectivity and potency at various biological targets. Researchers can use this molecule as a starting point for library synthesis or as a tool compound to probe receptor binding pockets.
Conclusion
2-(3-Bromo-4-fluorophenyl)piperazine is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and pharmacology. Its synthesis is achievable through established catalytic methods, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic combination of the privileged piperazine scaffold with a unique halogenation pattern makes it a valuable building block for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development programs.
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